isobutyl 4-((2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino)benzoate
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Overview
Description
2-METHYLPROPYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidine ring fused with a cyclopentane ring, making it a bicyclic system. This structure is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Cyclopentane Ring Fusion: The cyclopentane ring is then fused to the pyrimidine ring through a cyclization reaction. This step often requires the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures.
Amination: The amino group is introduced to the fused ring system via a nucleophilic substitution reaction. This step typically involves the use of an amine, such as methylamine, under basic conditions.
Esterification: Finally, the ester group is introduced through an esterification reaction involving the corresponding carboxylic acid and an alcohol, such as 2-methylpropanol. This reaction is usually catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 2-METHYLPROPYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrimidine and cyclopentane rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether under inert atmosphere.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide (NaOH), under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of secondary or tertiary amines.
Scientific Research Applications
2-METHYLPROPYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular pathways involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar bicyclic compound with potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another bicyclic system with applications in medicinal chemistry.
Triazolo[1,5-c]pyrimidine: Known for its biological activities, including antiviral and anticancer properties.
Uniqueness
2-METHYLPROPYL 4-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of both a pyrimidine and a cyclopentane ring, as well as the ester and amino functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-methylpropyl 4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H23N3O2/c1-12(2)11-24-19(23)14-7-9-15(10-8-14)22-18-16-5-4-6-17(16)20-13(3)21-18/h7-10,12H,4-6,11H2,1-3H3,(H,20,21,22) |
InChI Key |
UDZFWRWIZAHEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC3=CC=C(C=C3)C(=O)OCC(C)C |
Origin of Product |
United States |
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